molecular formula C16H23N3O B13014950 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13014950
M. Wt: 273.37 g/mol
InChI Key: NDTRDHWWMYFAQP-UHFFFAOYSA-N
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Description

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring attached to a pyridine ring, which is further substituted with another piperidine ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine and pyridine rings can undergo nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperidine rings and aldehyde group make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c20-13-19-11-5-2-6-15(19)14-7-8-16(17-12-14)18-9-3-1-4-10-18/h7-8,12-13,15H,1-6,9-11H2

InChI Key

NDTRDHWWMYFAQP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C3CCCCN3C=O

Origin of Product

United States

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